molecular formula C12H21N3O B11881013 5-(Azepan-4-yl)-3-isobutyl-1,2,4-oxadiazole

5-(Azepan-4-yl)-3-isobutyl-1,2,4-oxadiazole

Cat. No.: B11881013
M. Wt: 223.31 g/mol
InChI Key: QJEDNHXFDQTFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Azepan-4-yl)-3-isobutyl-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring fused with an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azepan-4-yl)-3-isobutyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of azepane derivatives with isobutyl-substituted nitrile oxides. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Azepan-4-yl)-3-isobutyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Formation of reduced azepane derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(Azepan-4-yl)-3-isobutyl-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The compound’s structural features allow for the modulation of its biological activity through chemical modifications.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(Azepan-4-yl)-3-isobutyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The azepane ring provides additional binding sites, enhancing the compound’s affinity for its targets. Pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Azepan-4-yl)-3-methyl-1,2,4-oxadiazole
  • 5-(Azepan-4-yl)-3-ethyl-1,2,4-oxadiazole
  • 5-(Azepan-4-yl)-3-propyl-1,2,4-oxadiazole

Uniqueness

5-(Azepan-4-yl)-3-isobutyl-1,2,4-oxadiazole is unique due to its isobutyl substitution, which can influence its chemical reactivity and biological activity. The presence of the azepane ring also distinguishes it from other oxadiazole derivatives, providing additional structural complexity and potential for diverse applications.

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

5-(azepan-4-yl)-3-(2-methylpropyl)-1,2,4-oxadiazole

InChI

InChI=1S/C12H21N3O/c1-9(2)8-11-14-12(16-15-11)10-4-3-6-13-7-5-10/h9-10,13H,3-8H2,1-2H3

InChI Key

QJEDNHXFDQTFBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NOC(=N1)C2CCCNCC2

Origin of Product

United States

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